REACTION_SMILES
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[Br:16][CH2:17][c:18]1[cH:19][cH:20][cH:21][cH:22][cH:23]1.[CH3:1][c:2]1[c:3]([NH2:4])[cH:5][cH:6][cH:7][cH:8]1.[CH3:24][N:25]([CH3:26])[CH:27]=[O:28].[CH3:29][CH2:30][O:31][C:32](=[O:33])[CH3:34].[CH3:9][CH2:10][N:11]([CH2:12][CH3:13])[CH2:14][CH3:15]>>[CH3:1][c:2]1[c:3]([NH:4][CH2:17][c:18]2[cH:19][cH:20][cH:21][cH:22][cH:23]2)[cH:5][cH:6][cH:7][cH:8]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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BrCc1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ccccc1N
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCN(CC)CC
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Name
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Type
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product
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Smiles
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Cc1ccccc1NCc1ccccc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |